molecular formula C14H11NO3 B1621800 Methyl 4-(3-formylpyridin-2-yl)benzoate CAS No. 885950-15-2

Methyl 4-(3-formylpyridin-2-yl)benzoate

Cat. No.: B1621800
CAS No.: 885950-15-2
M. Wt: 241.24 g/mol
InChI Key: HIZNWJNOPRGKOC-UHFFFAOYSA-N
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Description

Methyl 4-(3-formylpyridin-2-yl)benzoate: is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its unique chemical structure, which includes a pyridine ring substituted with a formyl group and a benzoate ester. This compound is commonly used in various fields of research due to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-formylpyridin-2-yl)benzoate typically involves the reaction of 4-(3-formylpyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

4-(3-formylpyridin-2-yl)benzoic acid+methanolH2SO4Methyl 4-(3-formylpyridin-2-yl)benzoate+H2O\text{4-(3-formylpyridin-2-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-(3-formylpyridin-2-yl)benzoic acid+methanolH2​SO4​​Methyl 4-(3-formylpyridin-2-yl)benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-formylpyridin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups

Major Products Formed

    Oxidation: 4-(3-carboxypyridin-2-yl)benzoic acid

    Reduction: Methyl 4-(3-hydroxymethylpyridin-2-yl)benzoate

    Substitution: Depending on the electrophile used, products such as halogenated, nitrated, or alkylated derivatives of the original compound

Scientific Research Applications

Methyl 4-(3-formylpyridin-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-formylpyridin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pyridine ring can also engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Methyl 4-(3-formylpyridin-2-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-(6-formylpyridin-2-yl)benzoate: Similar structure but with the formyl group at a different position on the pyridine ring.

    Methyl 4-(3-formylphenyl)benzoate: Contains a phenyl ring instead of a pyridine ring, leading to different chemical and biological properties.

    Methyl 4-(aminomethyl)benzoate hydrochloride: Contains an aminomethyl group instead of a formyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a formyl group and a pyridine ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-(3-formylpyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-18-14(17)11-6-4-10(5-7-11)13-12(9-16)3-2-8-15-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZNWJNOPRGKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377502
Record name methyl 4-(3-formylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-15-2
Record name methyl 4-(3-formylpyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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